tert-butyl 4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H24N4O2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
tert-butyl 4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate (C17H24N4O2) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and the implications for therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a piperidine core substituted with an imidazo[4,5-b]pyridine moiety. Its structure can be represented as follows:
This structural configuration is crucial for its biological interactions and activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its anticancer properties, antiviral effects, and other pharmacological activities.
Anticancer Activity
Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit potent antiproliferative effects against several human cancer cell lines. For instance, compounds similar to this compound have shown:
- Inhibition of Cell Proliferation : The compound demonstrated significant growth inhibition in human tumor cell lines with a GI50 value of approximately 2.30 μM against HCT116 colon carcinoma cells .
- Mechanism of Action : The mechanism involves dual inhibition of Aurora-A and FLT3 kinases, which are critical in cell cycle regulation and proliferation .
Antiviral Activity
The compound has also been investigated for its antiviral properties. In vitro studies have shown that related imidazo[4,5-b]pyridine derivatives possess activity against viral infections:
- Ebola Virus Inhibition : Compounds structurally related to this compound have been evaluated for their ability to inhibit Ebola virus entry into cells. The most active compounds exhibited EC50 values around 0.64 μM .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological efficacy of these compounds. Key observations include:
- Substituent Effects : The presence of specific substituents on the imidazo[4,5-b]pyridine ring significantly influences potency. For example, electron-donating groups enhance activity against cancer cells .
- Piperidine Modifications : Variations in the piperidine ring can alter pharmacokinetic properties and receptor interactions, impacting overall biological activity.
Data Table: Biological Activity Summary
Activity Type | Model System | EC50/GI50 Value | Reference |
---|---|---|---|
Anticancer | HCT116 Colon Carcinoma Cells | 2.30 μM | |
Antiviral | Ebola Virus | 0.64 μM | |
Dual Kinase Inhibition | Aurora-A/FLT3 | IC50 = 0.162 μM |
Case Studies
Several case studies highlight the efficacy of similar compounds in preclinical settings:
- Ebola Virus Study : A study involving benzimidazole-piperidine hybrids demonstrated that specific modifications led to enhanced antiviral activity against Ebola, indicating potential pathways for further development .
- Cancer Cell Line Evaluation : Compounds derived from imidazo[4,5-b]pyridine were tested across multiple cancer cell lines, consistently showing IC50 values in the low micromolar range, suggesting robust anticancer properties .
Properties
IUPAC Name |
tert-butyl 4-(2-methylimidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-12-19-15-14(6-5-9-18-15)21(12)13-7-10-20(11-8-13)16(22)23-17(2,3)4/h5-6,9,13H,7-8,10-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMOLHUEKZRXBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3CCN(CC3)C(=O)OC(C)(C)C)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701115760 | |
Record name | 1-Piperidinecarboxylic acid, 4-(2-methyl-1H-imidazo[4,5-b]pyridin-1-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701115760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373350-44-7 | |
Record name | 1-Piperidinecarboxylic acid, 4-(2-methyl-1H-imidazo[4,5-b]pyridin-1-yl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373350-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 4-(2-methyl-1H-imidazo[4,5-b]pyridin-1-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701115760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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